2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine
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Overview
Description
2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound with a unique structure that combines a naphthyridine core with a piperidine ring and a substituted pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the substituted pyridine derivative, followed by its coupling with a piperidine ring. The final step involves the introduction of the naphthyridine core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine moiety.
Esomeprazole: An enantiomer of omeprazole with enhanced bioavailability.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H26N4O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C22H26N4O/c1-15-13-24-20(16(2)21(15)27-3)14-26-11-8-17(9-12-26)19-7-6-18-5-4-10-23-22(18)25-19/h4-7,10,13,17H,8-9,11-12,14H2,1-3H3 |
InChI Key |
RNCRFKBGCWCIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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